Lepadiformine C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

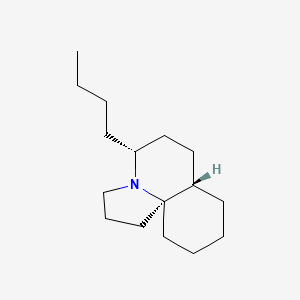

Lepadiformine C is a natural product found in Clavelina moluccensis with data available.

Análisis De Reacciones Químicas

Reductive Lithiation and Spirocyclization

The Rychnovsky group developed an asymmetric synthesis of (+)-lepadiformine C using a nitrile-mediated lithiation strategy (Scheme 1). Key steps include:

-

Reductive Lithiation : Treatment of N-Boc α-amino nitrile 17 with lithium di-tert-butylbiphenylide (LiDBB) generated an α-amino alkyllithium intermediate. This step exhibited exceptional stereoselectivity (>95:5 dr) due to A<sup>1,3</sup>-strain effects, favoring the inversion of configuration .

-

Spirocyclization : The alkyllithium intermediate underwent intramolecular cyclization to form the spirocyclic lactam 34 , establishing the aza-quaternary center. This reaction proceeds via a single-electron transfer mechanism, retaining stereochemical integrity .

Key Data :

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Reductive Lithiation | LiDBB, THF, –78°C | 85% | >95:5 dr |

| Spirocyclization | LiDBB, THF, –78°C | 92% | Single isomer |

Sequential SN2 Displacements for Ring Formation

The cyclohexane ring (A-ring) was constructed via a tandem alkylation strategy:

-

Double SN2 Reaction : Dibromide 16 underwent sequential displacements with lithiated amino nitrile 17 , facilitated by LDA (lithium diisopropylamide). The first displacement formed a primary C–N bond, while the second closed the A-ring with inversion of configuration at both centers .

Outcome :

-

70% yield over two steps.

-

Stereochemical control ensured by the conformational rigidity of the cyclohexane intermediate .

Final Cyclization to Close the B-Ring

The B-ring (pyrrolidine) was formed via mesylation and intramolecular SN2 displacement:

-

Mesylation : Alcohol 34 was converted to mesylate 35 using methanesulfonyl chloride.

-

Cyclization : Deprotection of the Boc group liberated the amine, which displaced the mesylate to form the B-ring in 78% yield .

Mechanistic Insight :

-

The reaction proceeds under mild basic conditions (K<sub>2</sub>CO<sub>3</sub>, MeOH), avoiding epimerization of sensitive stereocenters .

Comparison of Synthetic Approaches

A comparative analysis of lepadiformine C syntheses highlights the efficiency of the Rychnovsky method:

The Rychnovsky route minimizes step count and maximizes stereocontrol through innovative radical and anionic cyclizations .

Stereochemical Challenges and Solutions

-

Aza-Spirocenter Formation : Conformational analysis revealed that the cyclohexane ring’s chair conformation directs the alkyllithium intermediate’s trajectory, ensuring correct spirocenter geometry .

-

Diastereomeric Control : The use of enantiopure propargyl alcohol 27 as a chiral pool reagent established absolute configuration early in the synthesis .

Functional Group Transformations

-

Oxidation/Reduction : CAN (ceric ammonium nitrate) mediated oxidation removed PMB protecting groups without affecting the spirocyclic core .

-

Deprotection : TBAF (tetrabutylammonium fluoride) cleanly cleaved TIPS ethers, enabling downstream functionalization .

This synthesis exemplifies the strategic use of stereoselective lithiation and cyclization to address the challenges posed by this compound’s architecture. The methodologies developed here hold promise for synthesizing related alkaloids with similar structural complexity .

Propiedades

Fórmula molecular |

C16H29N |

|---|---|

Peso molecular |

235.41 g/mol |

Nombre IUPAC |

(5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinoline |

InChI |

InChI=1S/C16H29N/c1-2-3-8-15-10-9-14-7-4-5-11-16(14)12-6-13-17(15)16/h14-15H,2-13H2,1H3/t14-,15+,16-/m0/s1 |

Clave InChI |

ARTIWNYIINGTLF-XHSDSOJGSA-N |

SMILES isomérico |

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1CCC3 |

SMILES canónico |

CCCCC1CCC2CCCCC23N1CCC3 |

Sinónimos |

lepadiformine lepadiformine A lepadiformine B lepadiformine C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.